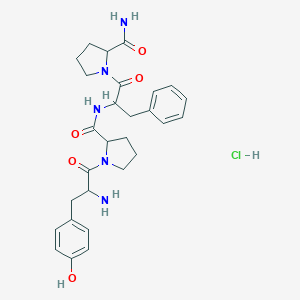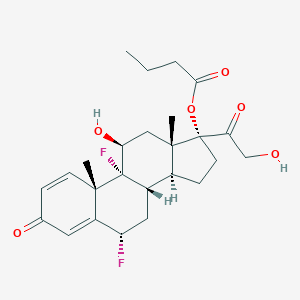
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate
Übersicht
Beschreibung
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di (acetate), also known as 6alpha,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione, is a chemical compound with the molecular formula C25H30F2O7 . It is an impurity of Prednisolone .
Synthesis Analysis
The synthesis of this compound involves several steps. It starts with 11α,17α,21-trihydroxypregna-1,4-diene-3,20-dione (also known as hydrocortisone). This compound undergoes acetylation at the 21-hydroxy position, sulfonation and elimination at the 11-hydroxy position to form a 9(11)-double bond, and acetylation at the 17α-hydroxy and 3-keto positions to transform the 4-double bond into a 3,5-double bond. The compound then undergoes fluorination at the 6β-position, hydrolysis to remove the 3-acetyl group, and isomerization of the 3,5-double bond back to a 3-keto and 4-double bond. The 6β-fluorine is then isomerized .Molecular Structure Analysis
The molecular structure of this compound consists of 25 carbon atoms, 30 hydrogen atoms, 2 fluorine atoms, and 7 oxygen atoms . The CAS number is 23641-05-6 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acetylation, sulfonation, elimination, fluorination, hydrolysis, and isomerization .Physical And Chemical Properties Analysis
This compound has a molecular weight of 480.5 g/mol. It has a melting point of 280-283 °C and a predicted boiling point of 580.9±50.0 °C. The predicted density is 1.33±0.1 g/cm3. It is slightly soluble in DMSO. The compound is solid in form and is white to off-white in color .Wissenschaftliche Forschungsanwendungen
Corticosteroid Standard
This compound has been used as a corticosteroid (CORT) standard . Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates and are involved in a wide range of physiological systems such as stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior.
Anti-itch Agent
6alpha,9alpha-Difluoroprednisolone-17-butyrate can be used as an anti-itch agent . Itching can be caused by various conditions such as allergic reactions, skin conditions, or certain systemic diseases. This compound can help alleviate the itchiness and provide relief to the patient.
Treatment of Dermatitis and Eczema
This compound is also used in the treatment of dermatitis and eczema . Dermatitis and eczema are skin conditions characterized by inflammation, itching, and redness of the skin. The anti-inflammatory properties of this compound can help reduce these symptoms and improve the condition of the skin.
Proteomics Research
6alpha,9alpha-Difluoroprednisolone-17-butyrate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a reference standard in various proteomics experiments.
Impurity of Prednisolone
This compound is an impurity of Prednisolone . Prednisolone is a steroid medication used to treat certain types of allergies, inflammatory conditions, autoimmune disorders, and cancers. This compound can be used in the quality control and analysis of Prednisolone.
Pharmaceutical Toxicology
6alpha,9alpha-Difluoroprednisolone-17-butyrate is used in pharmaceutical toxicology . It can be used as a reference standard in the study of the toxic effects of pharmaceutical compounds.
Wirkmechanismus
Target of Action
The primary target of 6alpha,9alpha-Difluoroprednisolone-17-butyrate is the glucocorticoid receptor . This receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced in the adrenal cortex. The glucocorticoid receptor plays a crucial role in regulating various physiological processes, including immune response, metabolism, and inflammation .
Mode of Action
6alpha,9alpha-Difluoroprednisolone-17-butyrate interacts with its target, the glucocorticoid receptor, by binding to it. This binding activates the receptor, leading to changes in the transcription of specific genes. The activated glucocorticoid receptor-ligand complex translocates into the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates the transcription of target genes . This modulation can result in both upregulation and downregulation of gene expression, depending on the specific gene involved.
Biochemical Pathways
The activation of the glucocorticoid receptor by 6alpha,9alpha-Difluoroprednisolone-17-butyrate affects several biochemical pathways. These include pathways involved in immune response, inflammation, and metabolism. For instance, the activation of the glucocorticoid receptor can inhibit the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation .
Pharmacokinetics
Like other glucocorticoids, it is likely to be well absorbed after systemic administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 6alpha,9alpha-Difluoroprednisolone-17-butyrate’s action are primarily anti-inflammatory. By binding to the glucocorticoid receptor and modulating gene transcription, it suppresses the production of pro-inflammatory cytokines and chemokines, inhibits the proliferation of T cells, and reduces the activity of other immune cells . These effects result in a decrease in inflammation and immune response.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6alpha,9alpha-Difluoroprednisolone-17-butyrate. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual patient factors, such as age, sex, genetic variations, and the presence of other diseases, can influence the compound’s pharmacokinetics and pharmacodynamics, thereby affecting its efficacy and potential side effects .
Eigenschaften
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEJAAIPKDQEPV-MXHGPKCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178314 | |
| Record name | 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate | |
CAS RN |
23640-96-2 | |
| Record name | (6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23640-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6alpha,11beta)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023640962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (6.ALPHA.,11.BETA.)-6,9-DIFLUORO-11,21-DIHYDROXY-17-(1-OXOBUTOXY)PREGNA-1,4-DIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L6C59WTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




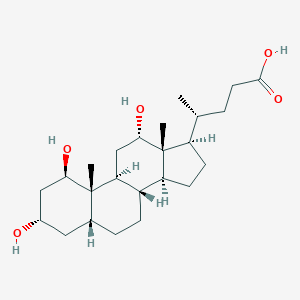
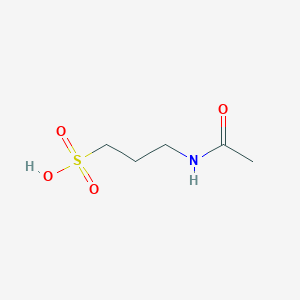
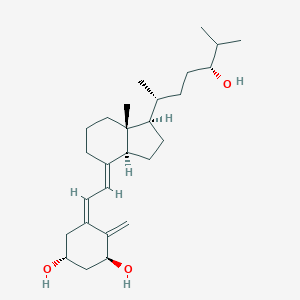

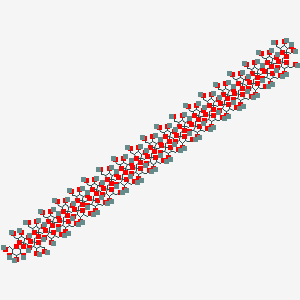
![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)

![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)
